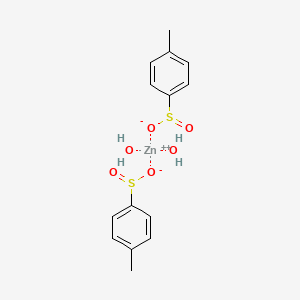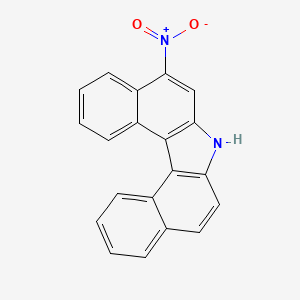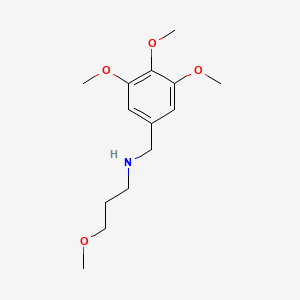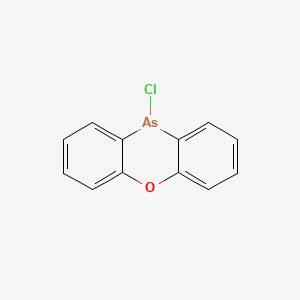
10-Chlorophenoxarsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chlorophenoxarsine is an organoarsenic compound with the molecular formula C12H8AsClO. It is a derivative of phenoxarsine, where a chlorine atom is substituted at the 10th position. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
10-Chlorophenoxarsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trioxide, anhydrous aluminum trichloride, and diphenyl ether . The reaction is typically carried out at elevated temperatures, around 210-240°C, under reduced pressure (12 mm Hg). The yield of this reaction is relatively high, making it a viable method for industrial production .
Chemical Reactions Analysis
10-Chlorophenoxarsine undergoes various chemical reactions, including:
Substitution Reactions: It reacts with Grignard reagents to form phenoxarsine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Formation of Complexes: It forms complexes with metals, such as gold(I) complexes.
Common reagents used in these reactions include Grignard reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Chlorophenoxarsine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 10-Chlorophenoxarsine involves its interaction with molecular targets such as proteins and DNA. It can form complexes with these biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
10-Chlorophenoxarsine can be compared with other similar compounds, such as:
Phenoxarsine: The parent compound without the chlorine substitution.
10-Chloro-5,10-dihydrophenarsazine: A related compound with a similar structure but different chemical properties.
Phenoxarsin-10-yl diorganodithiophosphinates: Compounds with similar arsenic-containing structures but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
2865-70-5 |
|---|---|
Molecular Formula |
C12H8AsClO |
Molecular Weight |
278.56 g/mol |
IUPAC Name |
10-chlorophenoxarsinine |
InChI |
InChI=1S/C12H8AsClO/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
RUZFPOBOXIDMSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


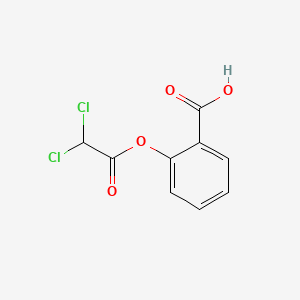
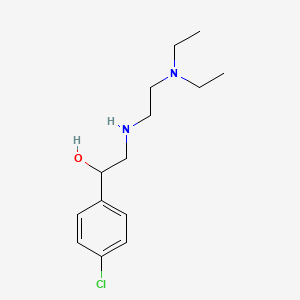


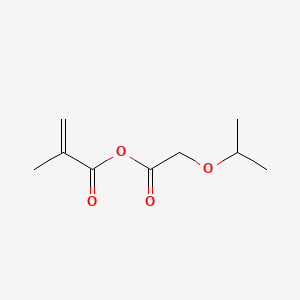
![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)
